2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol
Overview
Description
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol is a complex organic compound with a molecular formula of C23H26N2O3 and a molecular weight of 378.47 g/mol . This compound features a piperazine ring substituted with a hydroxyphenyl group and a naphthalen-1-yloxypropyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol typically involves the reaction of 1-naphthol with epichlorohydrin to form 2-(naphthalen-1-yloxy)propan-1-ol. This intermediate is then reacted with piperazine in the presence of a base to yield the final product . The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The naphthalen-1-yloxy group can be reduced to form dihydronaphthalenes.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydronaphthalenes.
Substitution: Halogenated phenols.
Scientific Research Applications
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy and naphthalen-1-yloxy groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Hydroxy-3-(phenyl)propyl)piperazin-1-YL)phenol
- 2-(4-(2-Hydroxy-3-(benzyl)propyl)piperazin-1-YL)phenol
- 2-(4-(2-Hydroxy-3-(pyridyl)propyl)piperazin-1-YL)phenol
Uniqueness
2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-YL)phenol is unique due to the presence of the naphthalen-1-yloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-19(17-28-23-11-5-7-18-6-1-2-8-20(18)23)16-24-12-14-25(15-13-24)21-9-3-4-10-22(21)27/h1-11,19,26-27H,12-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBVIBLTYWRHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927573 | |
Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132194-30-0 | |
Record name | O-Desmethylnaftopidil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperazin-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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